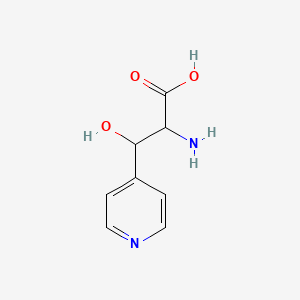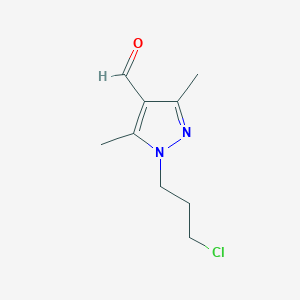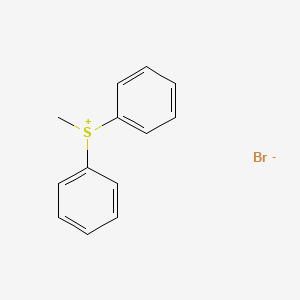
3,2'-Bis(trifluoromethyl)-4-fluorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is a complex organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents like dioxane and bases such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the modulation of kinase activity.
Wirkmechanismus
The mechanism of action of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the Rearranged during Transfection (RET) kinase, which plays a role in various cellular processes. The compound binds to the active site of the kinase, thereby inhibiting its activity and modulating downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl
Comparison: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is unique due to the specific positioning of its trifluoromethyl and fluorine groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Eigenschaften
CAS-Nummer |
1261605-71-3 |
|---|---|
Molekularformel |
C14H7F7 |
Molekulargewicht |
308.19 g/mol |
IUPAC-Name |
1-fluoro-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H7F7/c15-12-6-5-8(7-11(12)14(19,20)21)9-3-1-2-4-10(9)13(16,17)18/h1-7H |
InChI-Schlüssel |
DOQFZAYBVLBOTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)
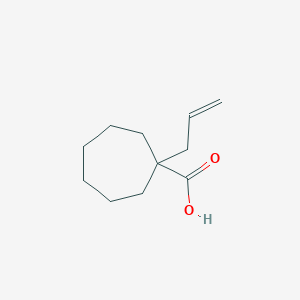
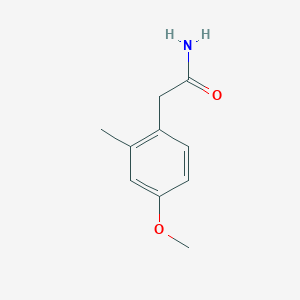
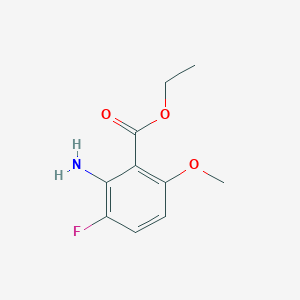

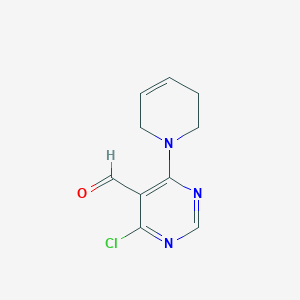
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
